molecular formula C16H19Cl2N B1346909 N-(2-Chloroethyl)dibenzylamine hydrochloride CAS No. 55-43-6

N-(2-Chloroethyl)dibenzylamine hydrochloride

Cat. No. B1346909
CAS RN: 55-43-6
M. Wt: 296.2 g/mol
InChI Key: LZXCEBPGNFLHEQ-UHFFFAOYSA-N
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Description

“N-(2-Chloroethyl)dibenzylamine hydrochloride” is also referred to as “dibenamine”. It is a powerful adrenergic blocking agent, known to modify the pharmacological effects of epinephrine .


Chemical Reactions Analysis

“N-(2-Chloroethyl)dibenzylamine hydrochloride” has been studied for its mechanism of protection against carbon tetrachloride-induced hepatotoxicity . It is known to modify the pharmacological effects of epinephrine .

Scientific Research Applications

  • Metabolism of Epinephrine : N-(2-Chloroethyl)dibenzylamine, as a powerful adrenergic blocking agent, has been utilized in studies related to the metabolism of epinephrine. It modifies the pharmacological effects of epinephrine and allows for increased doses to be tolerated, aiding in the investigation of urinary metabolites of epinephrine (Schayer, Kennedy, & Smiley, 1953).

  • Protection Against Hepatotoxicity : Research has investigated the mechanisms by which N-(2-Chloroethyl)dibenzylamine hydrochloride pre-treatment protects against the hepatotoxic effects of carbon tetrachloride in rats. The findings suggest an impairment of microsomal enzymes responsible for free radical derivatives formation (Maling, Eichelbaum, Saul, Sipes, Brown, & Gillette, 1974).

  • Preparation and Chemistry of Derivatives : The preparation and chemical properties of N-Chloromethyldibenzylamine hydrochloride, a precursor to N,N-dibenzylimminium salt, have been explored. This compound serves as an intermediate in various chemical reactions, demonstrating its versatility in organic synthesis (Kimura, Satake, & Morosawa, 1977).

  • Synthesis of Organic Compounds : Studies have shown the utilization of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, in medicine, pesticide, and chemical fields, illustrating the compound's broad application range (Wang Ling-ya, 2015).

  • Preparation of HIV Protease Inhibitors : Research has been conducted on the synthesis of enantiomerically pure N,N-dibenzyl-alpha-amino aldehydes, which are crucial for creating hydroxyethylamine-based HIV protease inhibitors. These compounds highlight the role of N-(2-Chloroethyl)dibenzylamine hydrochloride derivatives in developing treatments for HIV (Beaulieu & Wernic, 1996).

Safety And Hazards

“N-(2-Chloroethyl)dibenzylamine hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

N,N-dibenzyl-2-chloroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN.ClH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXCEBPGNFLHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075337
Record name (2-Chloroethyl)dibenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloroethyl)dibenzylamine hydrochloride

CAS RN

55-43-6
Record name Benzenemethanamine, N-(2-chloroethyl)-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenamine hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11491
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chloroethyl)dibenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl(2-chloroethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIBENAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W65S0F7870
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
ML Sears, EH Barany - Archives of Ophthalmology, 1960 - jamanetwork.com
Early studies dealing with the effects of stimulation and extirpation of the cervical sympathetic nervous system on the intraocular pressure were concerned mainly with the vascular …
Number of citations: 133 jamanetwork.com
HM Maling, FM Eichelbaum, W Saul, IG Sipes… - Biochemical …, 1974 - Elsevier
In this paper, we assess various plausible mechanisms by which pretreatment with Dibenamine [N-(2-chloroethyl) dibenzylamine] hydrochloride (25 mg/kg, sc, 48 and 24 hr before the …
Number of citations: 68 www.sciencedirect.com
IA Kaye, H Horn - Journal of the American Chemical Society, 1952 - ACS Publications
Experimental N-Acetyi-L-tyrosine Methyl Ester.—Fifteen grams of the methyl ester* of L-tyrosine was acetylated by Fischer’s2 3 method with mechanical stirring and the use of 7.6 g. of …
Number of citations: 1 pubs.acs.org
WS Gump, EJ Nikawitz - Journal of the American Chemical …, 1950 - ACS Publications
The Mannich reaction with jt>-nitrophenol and piperidine or diethylamine has been shown to lead directly to a^-nitrophenol addition com-pound of the expected a-dialkylamino-4-nitro-o-…
Number of citations: 16 pubs.acs.org
VI Kulinskii - 1970 - osti.gov
Subject: N28510*-Life Sciences-Medicine-Protective Substances; AMINES; CATECHOLAMINES; DIBENAMINE; ETHANOL; HYDROXIDES; NORADRENALINE; PHENYL RADICALS; …
Number of citations: 0 www.osti.gov
JH Burckhalter - Journal of the American Chemical Society, 1950 - ACS Publications
Complex compound II (mp 139) is probably identical with the product (mp 134) obtained by Yangand erroneously assigned structure I. 2 I, whose structure has been confirmed by an …
Number of citations: 3 pubs.acs.org
S ML, B EH - Archives of Ophthalmology (Chicago, Ill.: 1960), 1960 - europepmc.org
Outflow resistance and adrenergic mechanisms. Effects of sympathectomy, N-(2-chloroethyl) dibenzylamine hydrochloride (dibenamine) and dichloroiso-proterenol on the outflow …
Number of citations: 0 europepmc.org
C Yamamoto - Journal of Pharmacology and Experimental …, 1967 - Citeseer
\AMAMOTO, C.: Pharmacologic studies of norepinephrine, acetyicholine and related compounds on neurons in Deiters’ nucleus and the cerebellum. J. Pharmac. exp. Ther. 156: 39-47, …
Number of citations: 116 citeseerx.ist.psu.edu
EL Jackson - Journal of the American Chemical Society, 1952 - ACS Publications
Experimental N-Acetyi-L-tyrosine Methyl Ester.—Fifteen grams of the methyl ester* of L-tyrosine was acetylated by Fischer’s2 3 method with mechanical stirring and the use of 7.6 g. of …
Number of citations: 11 pubs.acs.org
M Burns, D Perkins, LC Chan, MJ Pilling… - … Process Research & …, 2021 - ACS Publications
Route design and process development of the small nitrogen heterocycle 2·HCl, a constituent of AZD5718 (1), is described. The novel synthetic sequence to 2.HCl involves a …
Number of citations: 3 pubs.acs.org

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